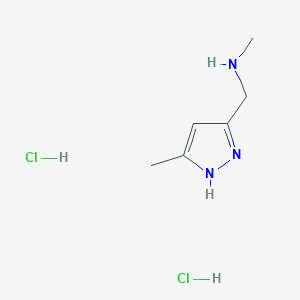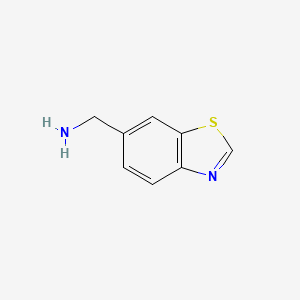
6-(氨甲基)苯并噻唑
概述
描述
6-(Aminomethyl)benzothiazole is a heterocyclic compound that features a benzene ring fused to a thiazole ring, with an aminomethyl group attached to the sixth position of the benzothiazole ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
科学研究应用
6-(Aminomethyl)benzothiazole has a wide range of applications in scientific research:
作用机制
Target of Action
6-(Aminomethyl)benzothiazole is a derivative of benzothiazole, a class of compounds known for their wide range of biological activities and medicinal applications Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, and tyrosine kinase .
Mode of Action
Benzothiazole derivatives bearing an amide moiety have been shown to exhibit different modes of action based on aryl group substitution, as revealed by studies on intact bacterial cells and plasmid dna . This suggests that 6-(Aminomethyl)benzothiazole may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Benzothiazole derivatives have been reported to inhibit several enzymes involved in various biochemical pathways . For instance, inhibition of dihydroorotase disrupts pyrimidine biosynthesis, while inhibition of DNA gyrase interferes with DNA replication and transcription .
Pharmacokinetics
Benzothiazole derivatives are generally known for their increased stability, bioavailability, and significant biological activity .
Result of Action
Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, including anti-tetanus activity and muscle relaxant effects . They have also been used in the preparation of various bioactive compounds .
Action Environment
It is known that the synthesis of benzothiazole derivatives can be influenced by various factors, including the choice of solvent and reaction conditions . These factors could potentially affect the action and efficacy of 6-(Aminomethyl)benzothiazole.
生化分析
Biochemical Properties
6-(Aminomethyl)benzothiazole plays a crucial role in several biochemical reactions. It is known to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit monoamine oxidase (MAO) and cholinesterase (ChE) enzymes . These interactions are significant because they can modulate neurotransmitter levels in the brain, potentially offering therapeutic benefits for neurodegenerative diseases. Additionally, 6-(Aminomethyl)benzothiazole has been found to interact with BCL-2 family proteins, which are key regulators of apoptosis . This interaction can influence cell survival and has implications for cancer treatment.
Cellular Effects
The effects of 6-(Aminomethyl)benzothiazole on various cell types and cellular processes are profound. It has been observed to induce cell cycle arrest and apoptosis in cancer cells, particularly in prostate cancer cells . This compound influences cell signaling pathways, such as the BCL-2-regulated apoptotic pathway, leading to increased accumulation of intracellular reactive oxygen species and subsequent cell death. Furthermore, 6-(Aminomethyl)benzothiazole affects gene expression by modulating the activity of transcription factors involved in cell proliferation and survival.
Molecular Mechanism
At the molecular level, 6-(Aminomethyl)benzothiazole exerts its effects through several mechanisms. It binds to the active sites of enzymes like MAO and ChE, inhibiting their activity and altering neurotransmitter levels . Additionally, it interacts with BCL-2 family proteins, disrupting the balance between pro-apoptotic and anti-apoptotic members, leading to apoptosis . These binding interactions are crucial for its biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(Aminomethyl)benzothiazole have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to 6-(Aminomethyl)benzothiazole can lead to sustained inhibition of target enzymes and persistent effects on cellular function. In vitro and in vivo studies have demonstrated that its effects on cell viability and apoptosis are maintained over extended periods.
Dosage Effects in Animal Models
The effects of 6-(Aminomethyl)benzothiazole vary with different dosages in animal models. At lower doses, it has been observed to exert neuroprotective effects by inhibiting MAO and ChE activity . At higher doses, it can induce toxicity and adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been noted, where a specific dosage range is required to achieve therapeutic benefits without causing significant toxicity.
Metabolic Pathways
6-(Aminomethyl)benzothiazole is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a key role in its metabolism, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels in the body.
Transport and Distribution
The transport and distribution of 6-(Aminomethyl)benzothiazole within cells and tissues are facilitated by specific transporters and binding proteins . It is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, it can accumulate in specific compartments, such as the mitochondria, where it interacts with target proteins and enzymes.
Subcellular Localization
The subcellular localization of 6-(Aminomethyl)benzothiazole is critical for its activity and function. It has been found to localize in the mitochondria, where it interacts with BCL-2 family proteins and influences apoptotic pathways . Additionally, post-translational modifications, such as phosphorylation, can affect its targeting to specific cellular compartments, further modulating its biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)benzothiazole can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzenethiol with formaldehyde under acidic conditions. Another method includes the reaction of 2-aminobenzenethiol with chloroacetic acid, followed by cyclization in the presence of a base .
Industrial Production Methods
Industrial production of 6-(Aminomethyl)benzothiazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance the efficiency of the reaction .
化学反应分析
Types of Reactions
6-(Aminomethyl)benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, while nucleophilic substitution can occur at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted benzothiazole derivatives.
相似化合物的比较
Similar Compounds
2-Aminobenzothiazole: Similar structure but lacks the aminomethyl group.
6-Nitrobenzothiazole: Contains a nitro group instead of an aminomethyl group.
Benzothiazole: The parent compound without any substituents
Uniqueness
6-(Aminomethyl)benzothiazole is unique due to the presence of the aminomethyl group, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a versatile compound for various applications in research and industry .
属性
IUPAC Name |
1,3-benzothiazol-6-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGXLCNBWYIEAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CN)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80663238 | |
| Record name | 1-(1,3-Benzothiazol-6-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80663238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499770-92-2 | |
| Record name | 1-(1,3-Benzothiazol-6-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80663238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(2-Naphthyloxy)ethyl]piperidine hydrochloride](/img/structure/B1388732.png)
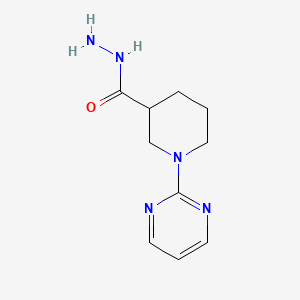

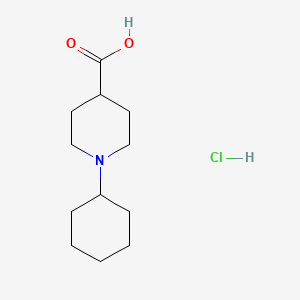
![2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride](/img/structure/B1388736.png)
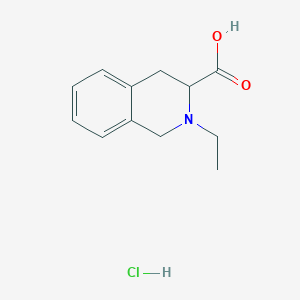
![3-Chloro-4-[(2-methylpentyl)oxy]aniline](/img/structure/B1388738.png)
![4-[4-(Sec-butyl)phenoxy]-3-methylphenylamine](/img/structure/B1388739.png)

![4-Methyl-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1388744.png)

![3-Fluoro-4-[(2-methylpentyl)oxy]aniline](/img/structure/B1388746.png)
![5-Bromo-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1388747.png)
